Thalidomide-NH-PEG7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-PEG7 is a synthesized conjugate of an E3 ligase ligand and a linker designed for use in antibody-drug conjugates (ADCs). This compound can be coupled to a protein ligand via a linker to create PROTAC iRucaparib-AP6, an extremely selective degrader of PARP1 .
准备方法
Thalidomide-NH-PEG7 is synthesized as an E3 ligase ligand-linker conjugate. The synthetic route involves connecting Thalidomide to a polyethylene glycol (PEG) linker, which is then attached to a protein ligand. The reaction conditions typically involve room temperature and specific reagents to ensure the stability and efficacy of the compound .
化学反应分析
Thalidomide-NH-PEG7 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties and interactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
科学研究应用
Thalidomide-NH-PEG7 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of ADCs and PROTACs, which are crucial for targeted drug delivery and protein degradation.
Biology: The compound is used to study protein interactions and degradation pathways, providing insights into cellular processes.
Medicine: this compound is used in cancer research, particularly in developing treatments that target specific proteins involved in cancer progression.
Industry: The compound is used in the development of new therapeutic agents and drug delivery systems .
作用机制
Thalidomide-NH-PEG7 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific proteins, such as PARP1. The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein degradation and turnover .
相似化合物的比较
Thalidomide-NH-PEG7 is unique due to its specific structure and function as an E3 ligase ligand-linker conjugate. Similar compounds include:
Lenalidomide: Another thalidomide analogue with immunomodulatory and anti-cancer properties.
Pomalidomide: A thalidomide analogue used in the treatment of multiple myeloma.
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties
This compound stands out due to its specific application in ADCs and PROTACs, making it a valuable tool in targeted drug delivery and protein degradation research.
属性
分子式 |
C27H39N3O11 |
---|---|
分子量 |
581.6 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C27H39N3O11/c31-7-9-37-11-13-39-15-17-41-19-18-40-16-14-38-12-10-36-8-6-28-21-3-1-2-20-24(21)27(35)30(26(20)34)22-4-5-23(32)29-25(22)33/h1-3,22,28,31H,4-19H2,(H,29,32,33) |
InChI 键 |
FDUDLKYDKJZCFR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。